![molecular formula C14H12FNO5S2 B15218574 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid CAS No. 89538-99-8](/img/structure/B15218574.png)
4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid is a specialized organic compound characterized by the presence of a fluorine atom, a tosyl group, and a sulfonimidoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by the attachment of the tosyl and sulfonimidoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl fluorides, amines, and various substituted benzoic acid derivatives, depending on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and sulfonyl derivatives.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the tosyl and sulfonimidoyl groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the tosyl and sulfonimidoyl groups.
N-Fluorobenzenesulfonimide: Contains a fluorine and sulfonimide group but lacks the benzoic acid core.
Tosylbenzoic acid: Contains a tosyl group but lacks the fluorine and sulfonimidoyl groups.
Uniqueness
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the tosyl and sulfonimidoyl groups provide versatility in chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
89538-99-8 |
|---|---|
Fórmula molecular |
C14H12FNO5S2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-[S-fluoro-N-(4-methylphenyl)sulfonylsulfonimidoyl]benzoic acid |
InChI |
InChI=1S/C14H12FNO5S2/c1-10-2-6-13(7-3-10)23(20,21)16-22(15,19)12-8-4-11(5-9-12)14(17)18/h2-9H,1H3,(H,17,18) |
Clave InChI |
BOXASDAMCFXOHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


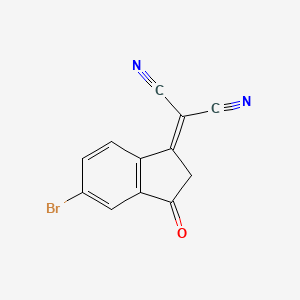
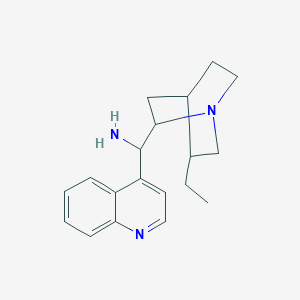
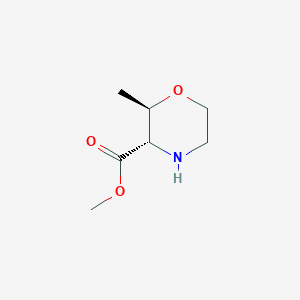
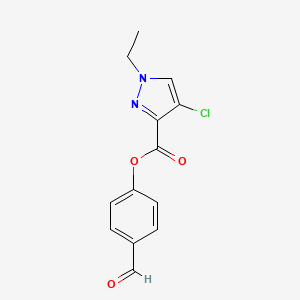
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
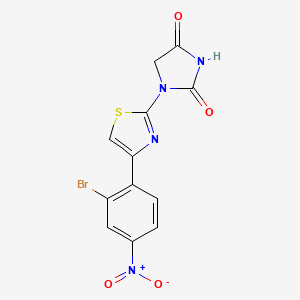
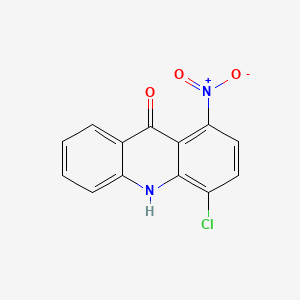
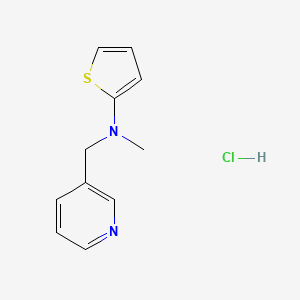
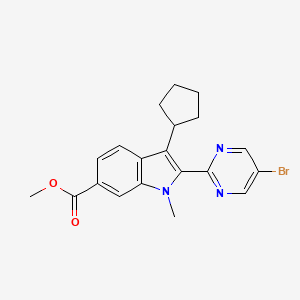


![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
